Cas no 20982-18-7 (1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride)

1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride is a benzoimidazole derivative with a hydrochloride salt form, enhancing its stability and solubility for research and pharmaceutical applications. The compound features an ethyl and methyl substitution on the imidazole ring, which can influence its binding affinity and reactivity in synthetic pathways. Its amine functional group at the 5-position makes it a versatile intermediate for further derivatization, particularly in the development of heterocyclic compounds. The hydrochloride salt form ensures improved handling and storage characteristics. This compound is primarily utilized in medicinal chemistry research, where its structural framework may contribute to the synthesis of biologically active molecules.
1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride structure
20982-18-7 structure
Product Name:1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride
CAS No:20982-18-7
MF:C10H13N3
MW:175.230321645737
CID:241857
PubChem ID:417612
Update Time:2025-05-22

1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazol-5-amine,1-ethyl-2-methyl-
    • 1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine hydrochloride
    • 1-Aethyl-2-methyl-1H-benzimidazol-5-ylamin
    • 1-Aethyl-2-methyl-5-amino-benzimidazol
    • 1-ethyl-2-methyl-1H-benzimidazol-5-ylamine
    • 1-ethyl-2-methyl-1H-benzoimidazol-5-ylamine
    • 1H-Benzimidazol-5-amine,1-ethyl-2-methyl-(9CI)
    • 5-Amino-1-ethyl-2-methylbenzimidazol
    • 5-amino-1-ethyl-2-methylbenzimidazole
    • BB 0217019
    • (1-ethyl-2-methyl-benzimidazol-5-yl)amine;hydrochloride
    • CHEMBL1621121
    • 1H-Benzimidazol-5-amine, 1-ethyl-2-methyl-
    • 1-ethyl-2-methyl-5-benzimidazolamine;hydrochloride
    • NCGC00245451-01
    • 1-ethyl-2-methyl-1H-benzimidazol-5-amine
    • 20982-18-7
    • SCHEMBL616998
    • Benzimidazole, 5-amino-1-ethyl-2-methyl-
    • 1-ethyl-2-methyl-benzimidazol-5-amine;hydrochloride
    • 1-Ethyl-2-methyl-1H-benzimidazol-5-amine, AldrichCPR
    • 1-ethyl-2-methyl-1H-1,3-benzodiazol-5-amine
    • FT-0677894
    • SMR000290806
    • 1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-amine
    • BDBM52632
    • AKOS000104855
    • MLS000718538
    • 27BKU7J772
    • cid_16192642
    • 1-ethyl-2-methylbenzimidazol-5-amine
    • STL262668
    • ALBB-036671
    • 1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride
    • Inchi: 1S/C10H13N3/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13/h4-6H,3,11H2,1-2H3
    • InChI Key: RLOVAGFZMREHEK-UHFFFAOYSA-N
    • SMILES: N1(C(C)=NC2C=C(C=CC1=2)N)CC

Computed Properties

  • Exact Mass: 175.11109
  • Monoisotopic Mass: 175.111
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 381.4±15.0 °C at 760 mmHg
  • Flash Point: 184.4±20.4 °C
  • PSA: 43.84
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride Security Information

1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E946033-5mg
1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride
20982-18-7
5mg
$ 50.00 2022-06-05
TRC
E946033-10mg
1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride
20982-18-7
10mg
$ 65.00 2022-06-05
TRC
E946033-50mg
1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride
20982-18-7
50mg
$ 115.00 2022-06-05
Alichem
A069004337-5g
1-Ethyl-2-methyl-1H-benzo[d]imidazol-5-amine
20982-18-7 95%
5g
$613.74 2023-09-02

Additional information on 1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride

1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride (CAS No. 20982-18-7): A Comprehensive Overview

1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride (CAS No. 20982-18-7) is a specialized organic compound belonging to the benzimidazole family of heterocyclic compounds. This compound has garnered significant attention in the fields of pharmaceuticals, materials science, and analytical chemistry due to its unique structural properties and potential applications. The molecule consists of a benzimidazole ring substituted with an ethyl group at position 1, a methyl group at position 2, and an amine group at position 5, which is further protonated as a hydrochloride salt. This substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.

The synthesis of 1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride typically involves multi-step organic reactions, often starting from readily available starting materials such as o-amino phenols or related compounds. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound with high purity and yield. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the benzimidazole core, reducing reaction times while maintaining product quality. These developments highlight the importance of optimizing synthetic routes to meet the growing demand for this compound in both academic and industrial settings.

One of the most promising applications of benzimidazole derivatives like CAS No. 20982-18-7 lies in their potential as drug candidates. The benzimidazole scaffold is known for its ability to interact with various biological targets, including enzymes, receptors, and nucleic acids. Recent studies have demonstrated that 1-Ethyl-2-methyl-1H-benzoimidazol-5-ylamine Hydrochloride exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains. This makes it a compelling candidate for the development of novel antibiotics or antifungal agents, especially in light of the increasing resistance to conventional drugs.

In addition to its biological applications, this compound has also found utility in analytical chemistry as a highly sensitive reagent for the detection of metal ions. For example, researchers have reported that benzimidazole derivatives can form stable complexes with transition metals such as copper(II) and zinc(II), enabling their selective determination in complex matrices. The ability of CAS No. 20982-18-7 to act as a chelating agent has opened new avenues for its use in environmental monitoring, food safety analysis, and clinical diagnostics.

The electronic properties of benzimidazole derivatives also make them attractive candidates for applications in materials science, particularly in the field of optoelectronics. Recent investigations have explored the use of CAS No. 20982-18-7 as a building block for constructing organic semiconductors with tailored electronic characteristics. By incorporating this compound into polymer frameworks or as dopants in organic light-emitting diodes (OLEDs), researchers have achieved enhanced device performance, including higher luminous efficiency and longer operational lifetimes.

From a structural standpoint, the presence of an ethyl group at position 1 and a methyl group at position 2 introduces steric hindrance around the benzimidazole ring, which can influence both its reactivity and solubility properties. This substitution pattern also affects the compound's ability to form hydrogen bonds or engage in π–π interactions, which are critical for its functionality in various chemical systems. Recent computational studies have provided deeper insights into the molecular geometry and electronic distribution of CAS No. 20982–18–7, further enhancing our understanding of its behavior in different chemical environments.

In terms of stability and handling, benzimidazole derivatives like CAS No. 20982–18–7 are generally stable under normal storage conditions but may degrade upon prolonged exposure to light or strong oxidizing agents. Proper storage practices are essential to maintain their integrity and ensure consistent performance across different applications.

Looking ahead, ongoing research continues to uncover new potential uses for benzimidazole derivatives, particularly in areas such as drug delivery systems and nanotechnology. The versatility of CAS No. 20982–18–7 makes it an invaluable tool for scientists across multiple disciplines, driving innovation and advancing our understanding of complex chemical systems.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent